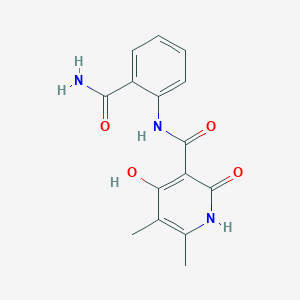

N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide

Description

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-7-8(2)17-14(21)11(12(7)19)15(22)18-10-6-4-3-5-9(10)13(16)20/h3-6H,1-2H3,(H2,16,20)(H,18,22)(H2,17,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEXZEIHTPAWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1O)C(=O)NC2=CC=CC=C2C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide typically involves multi-step organic reactions. One common method starts with the preparation of the nicotinamide core, followed by the introduction of the carbamoyl and dihydroxy groups through selective functionalization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The industrial methods focus on scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism by which N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbamoyl and dihydroxy groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Selenium-Containing Antiviral Agents (Benzisoselenazol-3(2H)-ones)

Benzisoselenazol-3(2H)-ones (e.g., compound 1 in ) exhibit potent antiviral activity against enveloped (HHV-1) and non-enveloped (EMCV) viruses, with MIC values as low as 10 µg/mL for HHV-1 and 50 µg/mL for EMCV . The selenium atom in the Se-N bond is critical for activity, as its replacement with sulfur or oxygen (compounds 2–4) abolishes or reduces efficacy. For example:

- Compound 1 (Se-containing) : MIC = 10 µg/mL (HHV-1).

- Compound 3 (non-Se isoindolin-1-one): Inactive against viruses .

2.1.2. Open-Chain Diselenides (Bis(2-carbamoylphenyl)diselenides)

Bis(2-carbamoylphenyl)diselenides (compound 6) retain antiviral activity comparable to cyclic benzisoselenazolones, indicating that the carbamoylphenyl moiety synergizes with selenium for viral inhibition. In contrast, disulfides (7) and selenides (8) are inactive, underscoring the necessity of both selenium and specific substituents .

2.1.3. Antimicrobial Agents (Alternaric Acid)

Alternaric acid, a fungal metabolite, inhibits fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum with MIC ≤ 100 µg/mL and suppresses spore germination at ≥10 µg/mL . While structurally distinct from the target compound, its carbamoyl-like carboxylic acid group highlights the role of polar substituents in antimicrobial activity.

Cytotoxicity and Selectivity

- Benzisoselenazolones : Exhibit TCCD50 (cytotoxicity) >100 µg/mL, allowing safe use at antiviral concentrations .

- Alternaric acid: No cytotoxicity reported, but its high efficacy (82.7–83.3% disease control in plants) implies favorable selectivity .

Mechanism of Action

- Selenium-containing compounds : Antiviral activity likely involves Se-N bond cleavage, releasing reactive selenium species that disrupt viral replication .

- Non-Se analogs (e.g., target compound): Lacking selenium, activity (if any) may depend on hydrogen bonding via hydroxyl/carbamoyl groups or steric interference with viral enzymes.

Data Tables

Table 1: Antiviral Activity and Cytotoxicity of Key Compounds

Table 2: Functional Group Impact on Activity

| Group/Feature | Role in Activity | Example Compound |

|---|---|---|

| Selenium (Se-N bond) | Essential for antiviral activity; releases reactive Se species | Benzisoselenazolone (1) |

| Carbamoylphenyl | Enhances solubility and target binding | Bis(2-carbamoylphenyl)diselenide (6) |

| Hydroxyl groups | Facilitate hydrogen bonding with viral targets | Target compound |

| Methyl groups | Improve steric stability | Target compound |

Research Findings and Implications

Selenium Dependency : Antiviral efficacy is strongly linked to selenium in benzisoselenazolones. The target compound, lacking Se, may require alternative mechanisms (e.g., hydroxyl group interactions) for bioactivity .

Antimicrobial Potential: While alternaric acid’s carboxylic acid group drives antifungal effects, the target compound’s hydroxyl and carbamoyl groups could similarly inhibit microbial enzymes .

Q & A

Q. What are the established synthetic pathways for N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous compounds are synthesized via alkylation reactions using precursors like 1-(2,4-dihydroxy-5,6-dimethoxypyridin-3-yl)alkyl ketones, with yields optimized by controlling temperature (e.g., −78°C for lithiation) and solvent systems (e.g., THF). Intermediates are monitored using thin-layer chromatography (TLC) and characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For assigning protons (e.g., aromatic, hydroxyl, methyl groups) and carbon environments.

- HRMS : To verify molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding networks, particularly for polymorphic forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final synthetic step?

Systematic variation of parameters such as:

- Temperature : Lower temperatures (−20°C to 0°C) may reduce side reactions during sensitive steps like amide bond formation.

- Catalysts : Use of coupling agents (e.g., EEDQ for carboxamide linkages) or Lewis acids to enhance reactivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates. Kinetic studies (e.g., time-resolved NMR) can identify rate-limiting steps .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are contradictions in data resolved?

- Enzyme inhibition assays : Measure IC values against targets like mitochondrial Complex II (succinate dehydrogenase) using spectrophotometric methods.

- Cellular viability assays : MTT or ATP-based assays assess cytotoxicity in cancer cell lines. Discrepancies between enzymatic and cellular data may arise from poor membrane permeability. Solutions include prodrug strategies or modifying logP via alkyl chain length adjustments, as seen in analogs with C8–C13 chains .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence bioactivity?

SAR studies on analogs reveal:

Q. What advanced computational methods support mechanistic studies of this compound’s interactions with biological targets?

- Molecular docking : Predict binding modes to receptors (e.g., anthraquinone-binding proteins) using software like AutoDock.

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Data Interpretation and Contradiction Analysis

Q. How should researchers resolve inconsistencies in spectral data (e.g., unexpected -NMR peaks)?

- Artifact identification : Check for solvent impurities (e.g., residual DMSO-d) or degradation products via 2D NMR (COSY, HSQC).

- Tautomeric equilibria : Use variable-temperature NMR to detect shifts in hydroxyl proton environments, as seen in dihydroxy-pyridine derivatives .

Q. What strategies validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.